molecular formula C24H21ClN4O4 B12708091 Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide CAS No. 84044-28-0

Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide

Cat. No.: B12708091
CAS No.: 84044-28-0
M. Wt: 464.9 g/mol
InChI Key: QHONGBAFCHPZOB-UHFFFAOYSA-N
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Description

Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide is a complex organic compound that combines the structural features of benzoic acid, dimethoxybenzoic acid, and benzodiazepine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide typically involves multiple steps:

    Preparation of 2,6-dimethoxybenzoic acid: This can be synthesized from 2,6-dimethoxybenzaldehyde through oxidation reactions.

    Formation of benzodiazepine derivative: The benzodiazepine core is synthesized through the condensation of o-phenylenediamine with a suitable diketone.

    Coupling reaction: The final step involves the coupling of the benzodiazepine derivative with 2,6-dimethoxybenzoic acid hydrazide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of neurological disorders due to its benzodiazepine core.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound is largely influenced by its benzodiazepine core. Benzodiazepines typically exert their effects by binding to the GABA-A receptor in the central nervous system, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to sedative, anxiolytic, and muscle relaxant effects. The presence of the benzoic acid and dimethoxy groups may modulate the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzoic acid: A simpler analog used in the synthesis of various organic compounds.

    7-Chloro-1,4-benzodiazepin-2-one: A core structure in many benzodiazepine drugs.

    2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine: Another benzodiazepine derivative with similar pharmacological properties.

Uniqueness

The uniqueness of benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide lies in its combination of structural features from benzoic acid, dimethoxybenzoic acid, and benzodiazepine derivatives. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Biological Activity

Benzoic acid derivatives and benzodiazepine analogs are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide combines features from both classes of compounds. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₁₈H₁₈ClN₃O₄
  • Molecular Weight: 359.81 g/mol
  • CAS Number: Not specifically listed but can be derived from its components.

Antimicrobial Properties

Research indicates that benzodiazepine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the benzodiazepine structure can enhance antibacterial effects against various pathogens. The presence of halogen substituents (like chlorine) in the structure is often correlated with increased potency against bacteria and fungi .

Antioxidant Activity

The antioxidant properties of benzoic acid derivatives have been widely studied. Compounds with methoxy groups (such as 2,6-dimethoxy) are known to scavenge free radicals effectively, which can protect cells from oxidative stress . This activity is particularly relevant in the context of age-related diseases where oxidative damage plays a critical role.

Neuropharmacological Effects

Benzodiazepines are primarily recognized for their effects on the central nervous system (CNS). The compound may act as an AMPAR antagonist, influencing glutamate receptor activity. This mechanism is crucial for managing conditions like anxiety and epilepsy . Studies have demonstrated that certain structural modifications can lead to enhanced inhibition of AMPARs, suggesting potential therapeutic applications in neurological disorders .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various benzodiazepine derivatives found that those with halogen substitutions exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's structural features likely contribute to this enhanced efficacy .
  • Neuropharmacological Assessment : Using whole-cell patch-clamp techniques on HEK293 cells, researchers observed that the compound significantly inhibited AMPAR desensitization rates without affecting deactivation rates. This suggests a potential application in treating hyperactivation associated with neurological disorders .
  • Antioxidant Activity Evaluation : In vitro assays demonstrated that compounds similar to 2,6-dimethoxybenzoic acid effectively protected neuronal cells from oxidative damage induced by reactive oxygen species (ROS), highlighting their potential as neuroprotective agents .

Research Findings Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus, E. coli ,
AntioxidantScavenges ROS, protects neuronal cells
NeuropharmacologicalInhibits AMPAR desensitization

Properties

CAS No.

84044-28-0

Molecular Formula

C24H21ClN4O4

Molecular Weight

464.9 g/mol

IUPAC Name

N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-2,6-dimethoxybenzohydrazide

InChI

InChI=1S/C24H21ClN4O4/c1-32-18-9-6-10-19(33-2)20(18)23(30)29-28-22-24(31)26-17-12-11-15(25)13-16(17)21(27-22)14-7-4-3-5-8-14/h3-13,22,28H,1-2H3,(H,26,31)(H,29,30)

InChI Key

QHONGBAFCHPZOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NNC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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